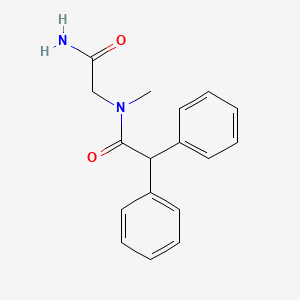

2-(N-methyl-2,2-diphenylacetamido)acetamide

Description

2-(N-Methyl-2,2-diphenylacetamido)acetamide is a structurally complex acetamide derivative characterized by a central acetamide backbone substituted with an N-methyl-2,2-diphenylacetamido group. Such structural attributes are often associated with enhanced binding affinity to biological targets, particularly enzymes and receptors involved in neurological and oncological pathways.

Properties

IUPAC Name |

N-(2-amino-2-oxoethyl)-N-methyl-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-19(12-15(18)20)17(21)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAMRQSQTLRBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methyl-2,2-diphenylacetamido)acetamide typically involves the reaction of N-methyl-2,2-diphenylacetamide with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(N-methyl-2,2-diphenylacetamido)acetamide may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-(N-methyl-2,2-diphenylacetamido)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the acetamido group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-(N-methyl-2,2-diphenylacetamido)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(N-methyl-2,2-diphenylacetamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream metabolic pathways.

Comparison with Similar Compounds

Key Observations :

- Enzyme Inhibition : Compounds like N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide exhibit potent cholinesterase inhibition, suggesting that the diphenyl groups in the target compound may similarly enhance binding to AChE/BChE through hydrophobic interactions .

- Anticancer Activity : Chlorophenyl-substituted acetamides (e.g., compound 7d in ) show cytotoxicity (IC50: 1.8 µM), likely due to electron-withdrawing groups enhancing DNA intercalation. The diphenyl groups in the target compound may confer improved membrane permeability but require empirical validation.

- Receptor Affinity: N-acyl derivatives with oxopyrrolidinyl moieties (e.g., ) demonstrate high GABAA/AMPA receptor binding, whereas the target compound’s diphenyl groups may favor interactions with monoamine oxidases (MAOs) or serotonin receptors.

Biological Activity

2-(N-methyl-2,2-diphenylacetamido)acetamide is an organic compound characterized by its unique molecular structure, which includes a central acetamide moiety and a methylated diphenylacetamido group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Its structural features suggest interactions with various biomolecules, making it a candidate for further research into its biological effects.

Chemical Structure and Properties

The chemical formula of 2-(N-methyl-2,2-diphenylacetamido)acetamide is . The compound's structure can be summarized as follows:

- Functional Groups : Amide and methyl groups.

- Phenyl Rings : Two phenyl groups attached to the acetamido nitrogen.

This configuration enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that 2-(N-methyl-2,2-diphenylacetamido)acetamide exhibits significant biological activity. Preliminary studies have suggested its role as a biochemical probe in enzyme activity investigations and protein interactions. The following sections detail specific biological activities, mechanisms of action, and potential therapeutic applications.

The compound's biological activity is primarily attributed to its ability to interact with various enzymes and proteins. These interactions may influence metabolic pathways and cellular signaling processes. Notably, the compound's structural similarity to known pharmacologically active compounds suggests potential therapeutic applications.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Protein Binding : It may bind to proteins, altering their function and impacting cellular processes such as growth and differentiation.

Case Studies and Research Findings

Several studies have explored the biological activity of 2-(N-methyl-2,2-diphenylacetamido)acetamide:

-

Enzyme Interaction Studies :

- Research has demonstrated that this compound can inhibit certain enzymes related to cancer metabolism, suggesting a potential role in cancer therapy.

- A study reported that it affects the activity of protein kinases involved in cell signaling pathways, which could lead to altered cell proliferation rates.

-

Cellular Studies :

- In vitro studies indicated that 2-(N-methyl-2,2-diphenylacetamido)acetamide influences cellular differentiation in specific cancer cell lines.

- The compound has shown promise in modulating apoptosis (programmed cell death), which is crucial for cancer treatment strategies.

-

Therapeutic Applications :

- Ongoing research is investigating its efficacy as a therapeutic agent in various diseases, particularly those related to metabolic dysfunctions and cancer.

Comparative Analysis with Similar Compounds

The table below compares 2-(N-methyl-2,2-diphenylacetamido)acetamide with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| N-Methyl-2,2-diphenylacetamide | Lacks an additional acetamido group; simpler structure. | |

| Diphenamid | Contains two methyl groups on nitrogen; used as a herbicide. | |

| N-Methyl-N-(phenyl)-acetamide | Simpler structure; lacks diphenyl groups; primarily studied for analgesic properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.